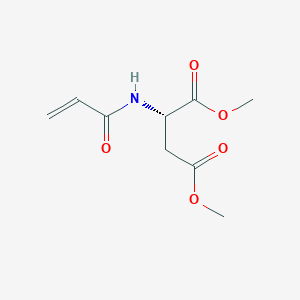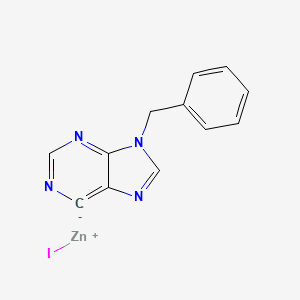![molecular formula C13H14N2O B12579937 4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol CAS No. 473969-47-0](/img/structure/B12579937.png)
4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol is an organic compound that features a phenol group substituted with a methyl group and a pyridin-2-ylmethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol involves the reaction of phenol with 2-pyridinecarboxaldehyde. The reaction typically proceeds under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyridin-2-ylmethylamino group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, halogenated, or sulfonated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol depends on its specific application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes with the enzyme’s active site residues.
Metal Complex Formation: As a ligand, it can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(4-Methoxyphenyl)amino]methylphenol: Similar structure but with a methoxy group instead of a methyl group.
2-[(Phenylamino)methyl]phenol: Lacks the pyridin-2-yl group, making it less versatile in coordination chemistry.
Uniqueness
4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol is unique due to the presence of both a phenol group and a pyridin-2-ylmethylamino group. This dual functionality allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
473969-47-0 |
|---|---|
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
4-methyl-2-(pyridin-2-ylmethylamino)phenol |
InChI |
InChI=1S/C13H14N2O/c1-10-5-6-13(16)12(8-10)15-9-11-4-2-3-7-14-11/h2-8,15-16H,9H2,1H3 |
InChI-Schlüssel |
JPOJKXKACUOZJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)NCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate](/img/structure/B12579859.png)
![1-[(2S)-1-Benzoylpyrrolidin-2-yl]-2-bromoethan-1-one](/img/structure/B12579871.png)
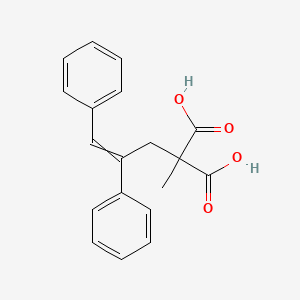



![3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12579905.png)
![1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one](/img/structure/B12579920.png)
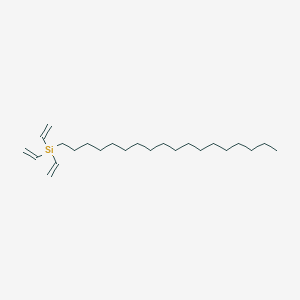
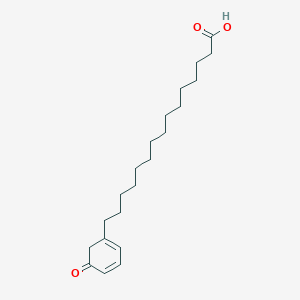
![4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol](/img/structure/B12579931.png)
![3-(Decyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12579934.png)
